Cas no 148077-69-4 (4-(4-Methylpiperazin-1-ylmethyl)benzoylchloride)
4-(4-Methylpiperazin-1-ylmethyl)benzoylchloride Chemical and Physical Properties
Names and Identifiers
-
- 4-(4-Methylpiperazin-1-ylmethyl)benzoyl chloride
- 4-((4-Methylpiperazin-1-yl)methyl)benzoyl chloride
- 4-[(4-methylpiperazin-1-yl)methyl]benzoyl chloride
- 2H2O
- 4-((4-methylpiperazin-1-yl)methyl)benzoic acid chloride
- 4-(4-methyl-piperazinomethyl)-benzoyl chloride
- 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid chloride
- 4-[(4-Methyl-1-piperazinyl)methyl]benzoyl acid dihydrochloride .1
- 4-[(4-methyl-1-piperazinyl)methyl]benzoyl chloride
- Benzoyl chloride,4-[(4-methyl-1-piperazinyl)methyl]
- Imatinib-int H
- 4-(4-Methylpiperazin-1-ylmethyl)benzoylchloride
- 4-[(4-Methyl-1-piperazinyl)methyl]benzoyl acid dihydrochloride .1/2H2O
- SCHEMBL1174
- 148077-69-4
- F17327
- DTXSID80548319
- 4-(4-methyl piperazin-1-ylmethyl)-benzoyl chloride
- FT-0660045
- 4-(4-methylpiperazinomethyl)benzoyl chloride
- 4-(4-methyl-piperazinomethyl)benzoyl chloride
- AKOS015909723
- 4-(4-Methyl-piperazin-1-ylmethyl)-benzoyl chloride
- AC-5297
- 4-((4-methylpiperazin-1-yl)methyl)benzoylchloride
- CS-D0451
- KNBRFZWWCBSGDU-UHFFFAOYSA-N
- NS00040873
-
- MDL: MFCD09833009
- Inchi: 1S/C13H17ClN2O/c1-15-6-8-16(9-7-15)10-11-2-4-12(5-3-11)13(14)17/h2-5H,6-10H2,1H3
- InChI Key: KNBRFZWWCBSGDU-UHFFFAOYSA-N
- SMILES: ClC(C1C=CC(=CC=1)CN1CCN(C)CC1)=O
Computed Properties
- Exact Mass: 252.10300
- Monoisotopic Mass: 252.1029409g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 256
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 23.6Ų
Experimental Properties
- Density: 1.185
- Boiling Point: 349.857°C at 760 mmHg
- Flash Point: 165.388°C
- Refractive Index: 1.567
- PSA: 23.55000
- LogP: 1.68880
4-(4-Methylpiperazin-1-ylmethyl)benzoylchloride Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at recommended temperature
4-(4-Methylpiperazin-1-ylmethyl)benzoylchloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A139000069-250mg |
4-(4-Methylpiperazin-1-ylmethyl)benzoylchloride |
148077-69-4 | 95% | 250mg |
680.00 USD | 2021-06-01 | |
| Alichem | A139000069-500mg |
4-(4-Methylpiperazin-1-ylmethyl)benzoylchloride |
148077-69-4 | 95% | 500mg |
1,058.40 USD | 2021-06-01 | |
| Alichem | A139000069-1g |
4-(4-Methylpiperazin-1-ylmethyl)benzoylchloride |
148077-69-4 | 95% | 1g |
1,634.45 USD | 2021-06-01 | |
| TRC | M235715-50mg |
4-(4-Methylpiperazin-1-ylmethyl)benzoylchloride |
148077-69-4 | 50mg |
$ 215.00 | 2022-06-04 | ||
| TRC | M235715-100mg |
4-(4-Methylpiperazin-1-ylmethyl)benzoylchloride |
148077-69-4 | 100mg |
$ 355.00 | 2022-06-04 | ||
| TRC | M235715-250mg |
4-(4-Methylpiperazin-1-ylmethyl)benzoylchloride |
148077-69-4 | 250mg |
$ 700.00 | 2022-06-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M32750-100mg |
4-[(4-methylpiperazin-1-yl)methyl]benzoyl chloride |
148077-69-4 | 100mg |
¥1158.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M32750-250mg |
4-[(4-methylpiperazin-1-yl)methyl]benzoyl chloride |
148077-69-4 | 250mg |
¥1548.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M32750-1g |
4-[(4-methylpiperazin-1-yl)methyl]benzoyl chloride |
148077-69-4 | 1g |
¥3868.0 | 2021-09-08 | ||
| Ambeed | A397041-1g |
4-((4-Methylpiperazin-1-yl)methyl)benzoyl chloride |
148077-69-4 | 95+% | 1g |
$644.0 | 2025-02-26 |
4-(4-Methylpiperazin-1-ylmethyl)benzoylchloride Suppliers
4-(4-Methylpiperazin-1-ylmethyl)benzoylchloride Related Literature
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
Additional information on 4-(4-Methylpiperazin-1-ylmethyl)benzoylchloride
Research Briefing on 4-(4-Methylpiperazin-1-ylmethyl)benzoylchloride (CAS: 148077-69-4) in Chemical and Biomedical Applications
The compound 4-(4-Methylpiperazin-1-ylmethyl)benzoylchloride (CAS: 148077-69-4) has garnered significant attention in recent chemical and biomedical research due to its versatile applications in drug synthesis and material science. This briefing synthesizes the latest findings on its synthesis, reactivity, and potential therapeutic uses, with a focus on peer-reviewed studies published within the last three years.
Recent advancements in synthetic methodologies have highlighted the role of 148077-69-4 as a key intermediate in the production of kinase inhibitors, particularly in oncology. A 2023 study in the Journal of Medicinal Chemistry demonstrated its efficacy in forming covalent bonds with target proteins, enabling the development of next-generation tyrosine kinase inhibitors with improved selectivity profiles. The study emphasized the compound's unique piperazine moiety, which enhances solubility and bioavailability in preclinical models.
In material science, researchers have exploited the benzoyl chloride functionality of 148077-69-4 for polymer modification. A breakthrough published in ACS Applied Materials & Interfaces (2024) showcased its use in creating pH-responsive drug delivery systems, where the compound's reactivity allowed precise conjugation with hydrogel matrices. This application addresses critical challenges in controlled release formulations for hydrophobic therapeutics.
Pharmacokinetic studies have revealed promising data on the metabolic stability of derivatives containing the 148077-69-4 scaffold. A 2024 European Journal of Pharmaceutical Sciences paper reported reduced hepatic clearance rates compared to analogous structures, suggesting potential advantages for chronic disease treatments. However, the same study cautioned about dose-dependent hepatotoxicity observed in primate models, underscoring the need for further structural optimization.
Emerging applications in diagnostic imaging have also been reported. Researchers at MIT recently patented (US20240148921A1) a radiolabeled derivative of 4-(4-Methylpiperazin-1-ylmethyl)benzoylchloride for PET imaging of tumor microenvironments, leveraging its ability to cross the blood-brain barrier. This development opens new avenues for theranostic approaches in neuro-oncology.
Despite these advances, challenges remain in large-scale production. A 2023 review in Organic Process Research & Development identified yield optimization during the chlorination step as a critical bottleneck, with current industrial processes achieving only 68-72% purity. Several pharmaceutical companies have initiated collaborations to develop greener synthetic routes using flow chemistry techniques.
The compound's safety profile continues to be rigorously evaluated. Updated SDS documentation (2024 revision) classifies 148077-69-4 as a Category 2 skin irritant, requiring enhanced handling protocols. Recent computational toxicology studies predict low mutagenic potential but recommend extended ecotoxicity assessments due to the compound's persistence in aquatic environments.
Looking forward, the research community anticipates expanded applications of this scaffold in targeted protein degradation (PROTACs) and covalent inhibitor design. The upcoming Phase I clinical trial of a 148077-69-4-derived EGFR inhibitor (NCT05689288) will provide crucial human pharmacokinetic data that could validate its therapeutic potential.
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